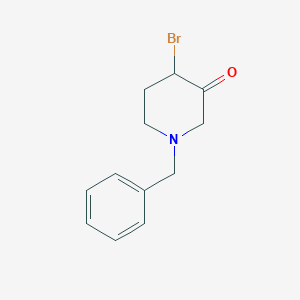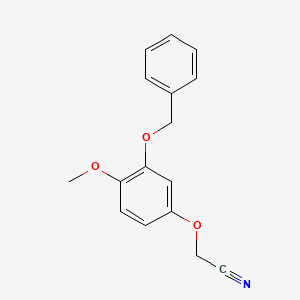![molecular formula C7H7BFNO4 B11758411 [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B11758411.png)
[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid: is a boronic acid derivative with a fluorinated pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid typically involves the introduction of a boronic acid group into a fluorinated pyridine ring. One common method is the borylation of 2-fluoro-6-(methoxycarbonyl)pyridine using a suitable boron reagent under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction:
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: DMF, THF, or ethanol.
Major Products:
Substituted Pyridines: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Employed in various catalytic processes due to its boronic acid functionality.
Biology and Medicine:
Drug Development:
Diagnostic Agents: Could be used in the synthesis of fluorinated compounds for imaging and diagnostic purposes.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. The fluorine atom on the pyridine ring can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparaison Avec Des Composés Similaires
2-Fluoro-6-(methoxycarbonyl)pyridine: Lacks the boronic acid group but shares the fluorinated pyridine structure.
3-Boronic Acid Pyridine Derivatives: Similar boronic acid functionality but different substitution patterns on the pyridine ring.
Uniqueness:
- The presence of both a fluorine atom and a boronic acid group in [2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid makes it a versatile compound for various chemical transformations and applications. The fluorine atom can enhance the compound’s stability and reactivity, while the boronic acid group allows for coupling reactions and other functionalizations.
Propriétés
Formule moléculaire |
C7H7BFNO4 |
|---|---|
Poids moléculaire |
198.95 g/mol |
Nom IUPAC |
(2-fluoro-6-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H7BFNO4/c1-14-7(11)5-3-2-4(8(12)13)6(9)10-5/h2-3,12-13H,1H3 |
Clé InChI |
BRPQOOIZEOTBDB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(N=C(C=C1)C(=O)OC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-{[(3-ethylphenyl)methoxy]methyl}benzene](/img/structure/B11758328.png)
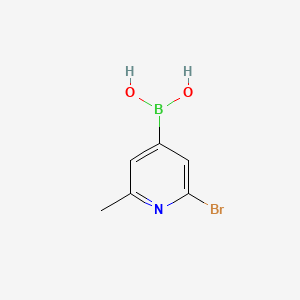
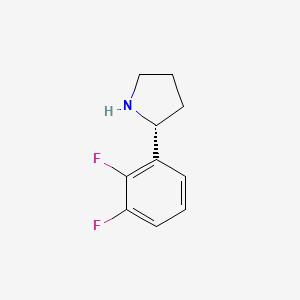

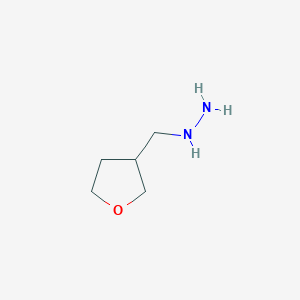
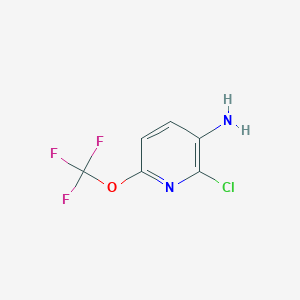
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11758353.png)
![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)
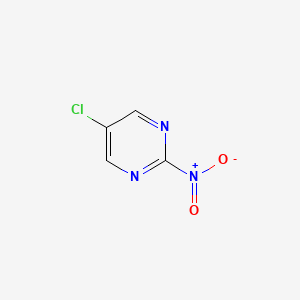
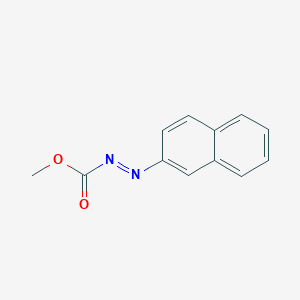
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758370.png)
